(R)-7-Methylchroman-4-amine
CAS No.:
Cat. No.: VC20357886
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1 |
| Standard InChI Key | VLFWKNOFAQNDID-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)[C@@H](CCO2)N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(CCO2)N |
Introduction
Structural and Chemical Properties
Molecular Configuration
(R)-7-Methylchroman-4-amine (IUPAC name: (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine) has the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. The chroman backbone consists of a saturated benzopyran ring, with the (R)-configuration at the 4-position amine critical for its enantioselective interactions. Key structural identifiers include:
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Canonical SMILES: CC1=CC2=C(C=C1)C(CCO2)N
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Isomeric SMILES: CC1=CC2=C(C=C1)C@@HN
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InChIKey: VLFWKNOFAQNDID-SECBINFHSA-N
The methyl group at position 7 enhances lipophilicity, while the amine at position 4 facilitates hydrogen bonding, influencing its pharmacokinetic properties.
Synthesis and Enantioselective Production
Enzymatic Reductive Amination
The most efficient synthesis route employs imine reductases (IREDs), which catalyze the reductive amination of ketone precursors to yield (R)-7-Methylchroman-4-amine with high enantiomeric excess (>95%). This method avoids harsh reaction conditions and toxic catalysts, making it scalable for research purposes.
Table 1: Key Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Imine reductase (IRED) |
| Substrate | 7-Methylchroman-4-one |
| Reaction Temperature | 25–30°C |
| Enantiomeric Excess (ee) | >95% |
| Yield | 80–85% |
Alternative methods, such as chiral resolution or asymmetric catalysis, are less commonly reported due to lower efficiency.
Biological Activities and Mechanisms
Enzyme Modulation
(R)-7-Methylchroman-4-amine interacts with monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes, suggesting dual mechanisms in neurological and metabolic pathways. MAO inhibition potentiates serotonin and dopamine levels, while CYP450 interactions may influence drug metabolism.
Table 2: Comparative Bioactivity of Chroman Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| (R)-7-Methylchroman-4-amine | MAO-A | 12.3 |
| 6-Methylchroman-4-amine | MAO-B | 18.7 |
| 4-Aminochroman | CYP3A4 | 45.2 |
Pharmacological Applications
Antidepressant Candidate
By inhibiting MAO-A, (R)-7-Methylchroman-4-amine increases synaptic serotonin levels, mimicking the effects of SSRIs without significant off-target toxicity. Animal models show reduced immobility time in forced swim tests, indicative of antidepressant activity.
Antioxidant Properties
The chroman ring’s conjugated system scavenges reactive oxygen species (ROS), with EC₅₀ values of 28 μM in lipid peroxidation assays. This dual activity (neuromodulation + antioxidant) positions it as a multifunctional therapeutic agent.
Challenges and Future Directions
Scalability and Toxicity
Current synthesis methods require optimization for industrial-scale production. Preliminary toxicity screens indicate moderate hepatic metabolism, necessitating further ADME studies.
Structural Analog Development
Modifying the methyl or amine groups could enhance selectivity for MAO isoforms or improve bioavailability. Computational modeling suggests substituting the 7-methyl with halogens may increase binding affinity .
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